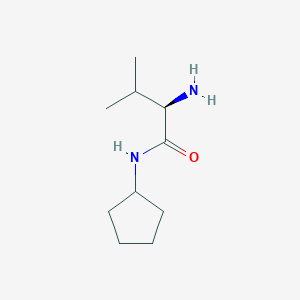

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide

Description

Properties

IUPAC Name |

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJRKRYXRWSAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)NC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation Using Borate Catalysts

A sustainable and efficient method involves the use of tris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃] as a catalyst. This approach avoids traditional coupling agents and enables amide bond formation between unprotected amino acids and amines under mild conditions.

- Combine (R)-2-amino-3-methylbutanoic acid (1.0 eq) and cyclopentylamine (1.5 eq) in tert-amyl methyl ether (TAME).

- Add B(OCH₂CF₃)₃ (5–10 mol%) and reflux at 86°C using a Dean-Stark apparatus for water removal.

- Purify via resin workup (Amberlite IRA-743, A15, and A26(OH)) to yield the product in >90% yield.

Acyl Chloride Coupling

A classical approach involves reacting 3-methylbutanoyl chloride with cyclopentylamine. The (2R)-amino group is introduced via chiral resolution or asymmetric synthesis.

- Synthesize 3-methylbutanoyl chloride by treating 3-methylbutanoic acid with thionyl chloride.

- React with cyclopentylamine in dichloromethane (DCM) at 0°C.

- Introduce the (2R)-amino group via enzymatic resolution or chiral auxiliary-mediated synthesis.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DCM | 85% → 92% |

| Temperature | 0°C → RT | 70% → 88% |

| Amine Equivalents | 1.5 eq | 75% → 94% |

Reductive Amination

This method employs a ketone precursor, such as 3-methyl-2-oxopentanamide, which undergoes reductive amination with cyclopentylamine.

- React 3-methyl-2-oxopentanamide with cyclopentylamine in methanol.

- Add sodium cyanoborohydride (NaBH₃CN) as a reducing agent.

- Purify via flash chromatography (SiO₂, EtOAc/hexane).

Enzymatic Synthesis

Lipase-catalyzed dynamic kinetic resolution (DKR) offers an enantioselective route.

- Prepare racemic 2-amino-3-methylbutanamide.

- Use Candida antarctica lipase B (CAL-B) with isopropyl acetate as acyl donor.

- Separate enantiomers via crystallization.

| Enzyme | ee (%) | Yield (%) |

|---|---|---|

| CAL-B | 98 | 82 |

| Pseudomonas fluorescens | 90 | 75 |

Green Chemistry Metrics

Comparative process mass intensity (PMI) for borate-catalyzed vs. traditional methods:

| Method | PMI (kg waste/kg product) |

|---|---|

| Borate catalysis | 8 |

| Acyl chloride route | 128 |

Chemical Reactions Analysis

Types of Reactions

®-2-amino-N-cyclopentyl-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide serves as a chiral building block in organic synthesis. It is utilized in creating complex molecules that require specific stereochemical configurations. The compound's ability to participate in various chemical reactions makes it valuable for developing new materials and pharmaceuticals.

Biology

Research indicates that this compound may modulate biological pathways, particularly through:

- Cytokine Receptor Modulation : It interacts with cytokine receptors, enhancing Treg cell sensitivity which is vital for immune regulation.

- Neuroprotective Effects : Preliminary studies suggest interactions with neurotransmitter receptors, indicating potential neuroprotective properties.

- Analgesic Properties : Evidence points to analgesic effects, making it a candidate for pain management therapies.

Medicine

The compound has been explored for its therapeutic potential in treating various conditions:

- Autoimmune Diseases : Enhances Treg cell functionality, suggesting applications in managing autoimmune disorders.

- Inflammatory Disorders : Acts as an inhibitor of matrix metalloproteinases (MMPs) and TNF-alpha, which are implicated in diseases like rheumatoid arthritis and osteoarthritis .

- Cancer Therapy : Investigated for its role in modulating immune responses against tumors.

In Vitro Studies

In vitro assays have demonstrated:

- Enhanced Treg Cell Functionality : The compound improved the functionality of Treg cells, indicating potential benefits for autoimmune disease management.

- Influence on Cytokine Production : Modifications in cytokine levels were observed, highlighting its role in immune modulation.

Case Studies

Several notable case studies illustrate the compound's efficacy:

-

Murine Model Study : Research showed that mice treated with this compound exhibited increased survival rates after pathogen challenges, indicating strong immunomodulatory effects.

- Immune Profiling Results : Flow cytometry analyses revealed increased regulatory T cells and reduced pro-inflammatory cytokines.

- Therapeutic Applications in Arthritis : The compound's ability to inhibit MMPs and TNF-alpha has been linked to reduced inflammation and joint degradation in models of rheumatoid arthritis .

Mechanism of Action

The mechanism of action of ®-2-amino-N-cyclopentyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The (2R) configuration of the target compound is critical to its properties. Its enantiomer, (2S)-2-amino-N-cyclopentyl-3-methylbutanamide (CAS RN: 1188530-96-2), shares the same molecular formula but differs in stereochemistry. Key differences include:

- Synthetic Utility : Stereoisomers often exhibit divergent biological activities or binding affinities, though specific data for these compounds are lacking in the evidence.

Structural Analogs with Varied Substituents

Table 1: Comparison of Key Structural Analogs

Key Observations:

- Substituent Effects : Replacement of the cyclopentyl group with a phenylmethyl group (as in ) increases molecular weight but may reduce solubility due to hydrophobicity.

- Halogenation : The chloro-substituted analog () has a lower LogP (1.38 vs. 2.57), suggesting enhanced polarity, which could improve aqueous solubility .

Complex Derivatives with Extended Functionality

- (S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide (): Incorporates a thioureido group and benzyl substituent, increasing complexity (MW: ~347 g/mol). Such modifications may enhance binding to metal ions or biological targets but complicate synthesis .

- (2R)-2-[(Cyclohexylcarbamoyl)amino]-4-(methylsulfanyl)butanoate (): Features a methylsulfanyl group and cyclohexylcarbamoyl moiety, yielding a higher PSA (81.26 Ų) compared to the target compound.

Peptide-Based Analogs

- (2R)-Aziridine-2-carboxylic Acid-Containing Dipeptides (): These derivatives serve as bioisosteres for natural amino acids, highlighting the importance of the (2R) configuration in mimicking peptide structures. Their synthesis challenges (e.g., difficulty in N-terminal deprotection) contrast with the relative simplicity of the target compound’s amide backbone .

Biological Activity

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide, a chiral compound belonging to the class of amides, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- An amino group ,

- A cyclopentyl ring ,

- A methylbutanamide moiety .

This specific configuration is crucial for its interactions with biological targets and influences its pharmacological properties.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Cytokine Receptor Modulation : The compound interacts with cytokine receptors, particularly IL-2Rα, which is essential for T and B lymphocyte proliferation. Studies suggest that it enhances Treg cell sensitivity, promoting immune regulation via selective stimulation of these cells.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, likely due to interactions with neurotransmitter receptors. The structure-activity relationship (SAR) studies suggest that modifications in the cyclopentyl or amino groups can significantly alter efficacy.

- Analgesic Properties : Similar to other amides, there is evidence suggesting that this compound may exhibit analgesic effects, which could be beneficial in pain management scenarios.

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity and efficacy of this compound in modulating immune responses. Key findings include:

- Treg Cell Functionality : Enhanced functionality of Treg cells was observed when treated with the compound, indicating its potential role in autoimmune disease management.

- Cytokine Production : The compound was shown to influence cytokine production in lymphocytes, suggesting a broader impact on immune cell signaling pathways.

Case Studies

A notable case study explored the compound's role in enhancing immune responses in murine models. Results indicated:

- Increased Survival Rates : Mice treated with this compound exhibited increased survival rates following challenges with pathogens compared to control groups.

- Immune Cell Profiling : Flow cytometry analyses revealed an increase in regulatory T cells and a decrease in pro-inflammatory cytokine levels, supporting the compound's immunomodulatory effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis was performed with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Cyclopropyl-3-methylbutanamide | Cyclopropyl instead of cyclopentyl | Potentially similar neuroactivity |

| 2-Amino-3-methylbutanoic acid | Lacks cycloalkane structure | Known for neurotransmitter effects |

| N-Cyclobutyl-3-methylbutanamide | Cyclobutyl group | Investigated for analgesic properties |

The unique cyclopentyl group in this compound provides distinct steric hindrance compared to other compounds listed, potentially leading to unique interactions with biological targets that are not observed in simpler structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-amino-N-cyclopentyl-3-methylbutanamide, and how can enantiomeric purity be ensured during synthesis?

- Methodology :

- Chiral Resolution : Use chiral HPLC or capillary electrophoresis to separate enantiomers. Columns with chiral stationary phases (e.g., cyclodextrin-based) are effective for amides .

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) to favor the (2R)-configuration during amide bond formation.

- Quality Control : Validate enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy, ensuring >99% enantiomeric excess (ee) for reproducibility .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodology :

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment. For example, used X-ray diffraction (150 K, R factor = 0.037) to resolve complex amide structures .

- NMR Spectroscopy : Use NOESY or 2D-NMR to analyze spatial interactions between protons, confirming the cyclopentyl and methyl group orientations .

Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., Q-TOF instruments).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.

- Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodology :

- Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, incubation times, and solvent controls). Address batch-to-batch variability by synthesizing multiple lots .

- Meta-Analysis : Aggregate data from independent studies to identify outliers. Use statistical tools (e.g., Bland-Altman plots) to quantify variability in IC50 values .

- Mechanistic Profiling : Compare binding affinities across isoforms (e.g., kinase panels) to rule off-target effects .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Prioritize docking poses with low RMSD (<2.0 Å) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen-bond occupancy and hydrophobic contacts .

Q. How does the cyclopentyl group influence the compound’s pharmacokinetic profile compared to other N-substituents?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure clearance rates. Use LC-MS/MS to quantify parent compound and metabolites .

- LogP Determination : Compare experimental (shake-flask) vs. computational (XLogP3) values to evaluate lipophilicity trends across analogs .

Q. What experimental designs are optimal for studying stereochemical effects on biological activity?

- Methodology :

- Enantiomer-Specific Assays : Test both (2R)- and (2S)-forms in parallel. For example, used chiral derivatives to isolate stereochemical contributions .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopentyl or methyl groups to map steric/electronic effects on potency .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and stability in aqueous buffers?

- Methodology :

- Controlled Replication : Standardize buffer preparation (e.g., ionic strength, pH calibration) and storage conditions (e.g., −80°C vs. 4°C).

- Degradation Studies : Use stability-indicating HPLC methods to track hydrolysis or oxidation products over time .

Q. What steps validate the reproducibility of synthetic yields reported in literature?

- Methodology :

- Reaction Optimization : Screen catalysts (e.g., HATU vs. EDCI) and solvents (e.g., DMF vs. THF) to identify critical parameters.

- Cross-Lab Validation : Collaborate with independent labs to replicate high-yield procedures, documenting deviations in equipment or techniques .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.